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molecular formula C18H13ClN2O2 B1289288 7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile CAS No. 214476-99-0

7-(Benzyloxy)-4-chloro-6-methoxyquinoline-3-carbonitrile

Cat. No. B1289288
M. Wt: 324.8 g/mol
InChI Key: YVPONOUVXOCATL-UHFFFAOYSA-N
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Patent
US06297258B1

Procedure details

A stirred suspension of 0.54 g of 7-benzyloxy-4-chloro-6-methoxy-quinoline-3-carbonitrile in 10 ml of methylene chloride was cooled to 0° C. To this was added 10 ml of boron trichloride (1M in methylene chloride). The mixture darkened as it warmed to room temperature and a solid precipitated out. After stirring for 1 hour, no further reaction was observed. The solid (unreacted starting material) was filtered off, the remaining solution was cooled to 0° C. and quenched by the dropwise addition of methanol. Following evaporation of the solvent, the residue was dissolved in methylene chloride/methanol/acetone. Purification of this residue was carried out using silica gel chromatography, eluting with a solvent gradient of 1 to 5 percent methanol/methylene chloride, to provide 0.075 g of 4-chloro-7-hydroxy-6-methoxy-quinoline-3-carbonitrile as a yellow solid, dec >245° C.; mass spectrum (electrospray, m/e) M+H 235.2.
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([Cl:21])=[C:14]([C:19]#[N:20])[CH:15]=[N:16]2)=[CH:11][C:10]=1[O:22][CH3:23])C1C=CC=CC=1.B(Cl)(Cl)Cl>C(Cl)Cl>[Cl:21][C:13]1[C:12]2[C:17](=[CH:18][C:9]([OH:8])=[C:10]([O:22][CH3:23])[CH:11]=2)[N:16]=[CH:15][C:14]=1[C:19]#[N:20]

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C2C(=C(C=NC2=C1)C#N)Cl)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
CUSTOM
Type
CUSTOM
Details
a solid precipitated out
CUSTOM
Type
CUSTOM
Details
no further reaction
FILTRATION
Type
FILTRATION
Details
The solid (unreacted starting material) was filtered off
TEMPERATURE
Type
TEMPERATURE
Details
the remaining solution was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched by the dropwise addition of methanol
CUSTOM
Type
CUSTOM
Details
evaporation of the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methylene chloride/methanol/acetone
CUSTOM
Type
CUSTOM
Details
Purification of this residue
WASH
Type
WASH
Details
eluting with a solvent gradient of 1 to 5 percent methanol/methylene chloride

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=NC2=CC(=C(C=C12)OC)O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.075 g
YIELD: CALCULATEDPERCENTYIELD 19.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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